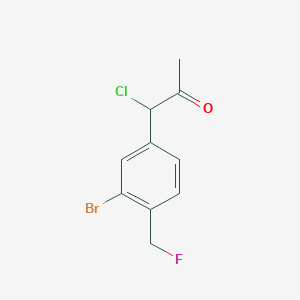
1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one is an organic compound that features a bromine, fluorine, and chlorine atom attached to a phenyl ring and a propanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by the introduction of the fluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and concentration, are crucial to achieving consistent and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromo-4-(fluoromethyl)phenyl)propan-1-one
- 1-(3-Bromo-4-(fluoromethyl)phenyl)-2-propanone
Uniqueness
1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one is unique due to the specific arrangement of halogen atoms and the propanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H9BrClFO |
|---|---|
Molekulargewicht |
279.53 g/mol |
IUPAC-Name |
1-[3-bromo-4-(fluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c1-6(14)10(12)7-2-3-8(5-13)9(11)4-7/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
ZOQHOGIQIJIPIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)CF)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


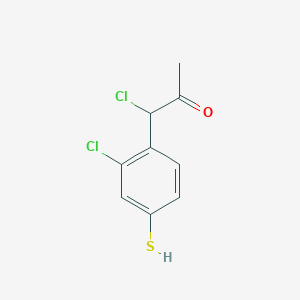
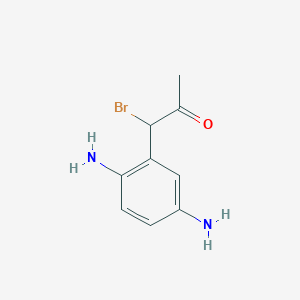

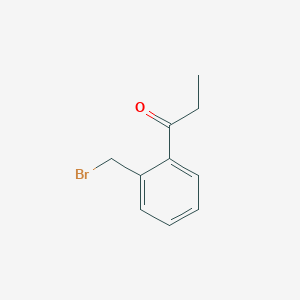
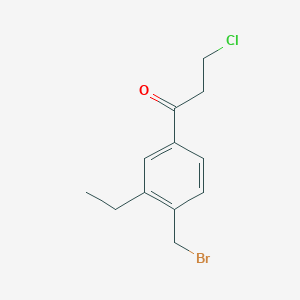
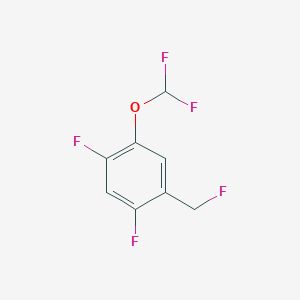
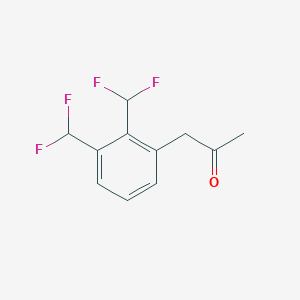
![7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine](/img/structure/B14053353.png)
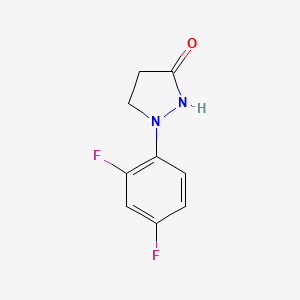

![N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(3-fluorophenyl)-5-(5-methylpyridin-3-yl)pyridine-3-carboxamide](/img/structure/B14053376.png)
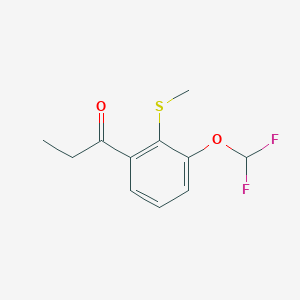
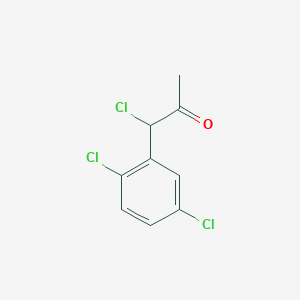
![Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B14053387.png)
